2-Methylhistamine
Description
Historical Context of Research on Histamine (B1213489) Receptor Agonists
The pharmacological investigation of histamine began in the early 20th century with pioneering work by scientists like Sir Henry Dale, who identified histamine's potent effects on smooth muscle and its involvement in anaphylaxis nih.govaspet.org. Early research primarily focused on histamine's role in allergic and inflammatory responses, leading to the development of the first-generation H1 receptor antagonists, commonly known as antihistamines, in the 1940s news-medical.netnih.govnih.gov. These compounds provided significant relief for allergic conditions but were often associated with central nervous system side effects like sedation news-medical.netnih.gov.
A pivotal advancement occurred in 1966 when Schild and Ash proposed the existence of distinct histamine receptor subtypes based on the differential effects of antagonists news-medical.netfrontiersin.org. This hypothesis was substantiated by the work of James Black and his colleagues, who synthesized specific histamine H2 receptor antagonists, such as cimetidine (B194882), in the early 1970s news-medical.netnih.govconicet.gov.ar. The success of H2 antagonists in revolutionizing the treatment of gastric acid-related disorders, like peptic ulcers, underscored the importance of receptor heterogeneity and the potential for subtype-specific drug development news-medical.netnih.gov.
Further research in the 1980s led to the identification of the histamine H3 receptor, primarily located in the central nervous system, where it acts as an autoreceptor regulating the release of histamine and other neurotransmitters news-medical.netnih.govnih.gov. The development of selective H3 receptor agonists and antagonists, such as (R)-α-methylhistamine and thioperamide, provided crucial tools for exploring its complex functions news-medical.netnih.gov. More recently, the discovery of the histamine H4 receptor, predominantly expressed on immune cells, has opened new avenues for understanding histamine's role in immune regulation and inflammatory processes news-medical.netsigmaaldrich.comuni-regensburg.de. The sequential identification of these four receptor subtypes has been instrumental in driving the search for selective ligands that can precisely probe their individual contributions to physiological and pathological states.
Significance of Selective Histamine Receptor Agonists as Pharmacological Tools
The development of selective histamine receptor agonists has been indispensable for advancing our understanding of histamine's intricate signaling pathways. Histamine itself acts as an agonist for all four receptor subtypes, making it challenging to isolate the specific effects of each receptor without the aid of selective ligands frontiersin.orgimrpress.com. Selective agonists allow researchers to activate a particular receptor subtype while minimizing or eliminating activation of others, thereby enabling the precise dissection of receptor-specific physiological and pathophysiological roles nih.govuni-regensburg.detandfonline.comuni-regensburg.de.
These selective compounds serve as vital pharmacological tools in basic research. They are employed to map receptor distribution, characterize signaling cascades, and elucidate the specific functions of each subtype in various tissues and cellular systems nih.govsigmaaldrich.comuni-regensburg.detandfonline.comuni-regensburg.de. For instance, 2-methylhistamine is recognized as a relatively selective agonist for the histamine H1 receptor nih.govnih.govscispace.com. Its application in experimental models has aided in differentiating H1 receptor-mediated effects, such as vasoconstriction, from those mediated by other histamine receptor subtypes nih.gov. Similarly, compounds like dimaprit (B188742) and 4-methylhistamine (B1206604) have been instrumental in characterizing H2 and H4 receptor functions, respectively frontiersin.orgnih.govmdpi.comebi.ac.uk.
While some selective agonists are being investigated for their therapeutic potential in areas ranging from neurological disorders to inflammatory diseases sigmaaldrich.comuni-regensburg.de, their primary value currently lies in their utility as research probes. These tools are essential for advancing the field of histamine pharmacology, providing insights that can ultimately lead to the development of novel therapeutic strategies targeting specific histamine receptor pathways.
List of Compounds Mentioned in the Article:
this compound
4-Methylhistamine
Acetylcholine (ACh)
Arpromidine
Astemizole
Bovet
Bradykinin
Burimamide
Cimetidine
Ciproxifan
Codeine
Dalfampridine
Dale, Henry
Desloratadine
Dexamethasone
Dexchlorpheniramine maleate (B1232345)
Difenhydramine
Dinoprostone
Disopyramide
Dopamine
Ecallantide
Epinephrine
Fexofenadine
GABA
Gastrin
Histamine
Histidine
Hydroxyzine
Icatibant
Immetit
Impormidine
Interleukin-12 (IL-12)
JNJ 7777120
Kallidin
Lafutidine
Levocetirizine
Lorotadine
N-α-methylhistamine
Norepinephrine
Oda
Panula
Parkinson's disease
Paton
Progesterone
Propranolol
Prostaglandin
Proton-pump inhibitors
Quinidine
Quinine
R-α-methylhistamine
Ranitidine
Raible
Reserpine
Riluzole
Schild
Schayer
Schreurs
Serotonin
Smit
Tazobactam
Terfenadine
Thioamide
Thioperamide
Tiligada
Timmerman
TNF-α
Tohse
Tropmann
Tumor Necrosis Factor Alpha (TNF-α)
UR-DE257
UR-KAT479
VUF 8430
Wellner-Kienitz
Wells
Windaus
Wittmann
Yap
Table 1: Key Histamine Receptor Subtypes and Selective Agonists
| Receptor Subtype | Primary Known Functions | Example Selective Agonist(s) |
| H1 Receptor | Allergic responses, central nervous system (CNS) functions (e.g., wakefulness, appetite), smooth muscle contraction nih.govnews-medical.netnih.govimrpress.commhmedical.com | This compound nih.govnih.govscispace.com |
| H2 Receptor | Gastric acid secretion, cardiac effects, CNS functions news-medical.netconicet.gov.arfrontiersin.orgimrpress.commhmedical.com | Dimaprit frontiersin.orgnih.gov, 4-Methylhistamine frontiersin.orgnih.govebi.ac.uk |
| H3 Receptor | Regulation of neurotransmitter release (CNS and peripheral) news-medical.netnih.govsigmaaldrich.com | (R)-α-methylhistamine news-medical.netnih.gov, Immetit guidetopharmacology.org |
| H4 Receptor | Immune cell function, inflammation, chemotaxis news-medical.netsigmaaldrich.comuni-regensburg.de | 4-Methylhistamine mdpi.comebi.ac.uk, VUF 8430 guidetopharmacology.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34392-54-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
XDKYTXBAVJELDQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCN |
Canonical SMILES |
CC1=NC=C(N1)CCN |
Other CAS No. |
34392-54-6 |
Synonyms |
2-methylhistamine 2-methylhistamine dihydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling for Research Applications of 2 Methylhistamine
General Synthetic Approaches to 2-Methylhistamine and its Analogues
The synthesis of this compound, a structural analogue of the biogenic amine histamine (B1213489), involves established organic chemistry methodologies. The primary objective in synthesizing this compound and its related compounds is to introduce a methyl group at the α-carbon position of the ethylamine (B1201723) side chain of histamine. This structural modification can alter its pharmacological profile and receptor binding characteristics, making it a valuable tool for biochemical and pharmacological research.
Several general synthetic routes have been explored, often building upon established histamine synthesis pathways. A common strategy involves the construction of the imidazole (B134444) ring and the subsequent attachment or modification of the side chain.
One prevalent approach begins with derivatives of histidine or related amino acids. For instance, the synthesis can commence with a protected 2-methylhistidine precursor. Alternatively, methods may involve the cyclization of appropriately substituted diamines or amino nitriles with reagents that form the imidazole ring. A key intermediate in many syntheses is often a protected 2-methyl-4-(2-aminoethyl)imidazole or a precursor that can be readily converted to the final amine.
Specific synthetic pathways may involve:
Condensation Reactions: Utilizing precursors such as α-methyl-β-aminoethylguanidine or related amidines with α-haloketones or their equivalents to form the imidazole ring.
Reduction of Nitriles or Amides: Synthesizing a 2-methylimidazole (B133640) derivative with a cyanoethyl or carboxamide side chain, followed by reduction to the primary amine.
Functional Group Interconversions: Starting with a pre-formed 2-methylimidazole ring and elaborating the side chain through alkylation, acylation, and subsequent reduction or amination steps.
The synthesis of analogues often follows similar principles, varying the substituents on the imidazole ring or modifying the length and branching of the side chain. For example, the introduction of different alkyl groups at the α-position or modifications to the imidazole nitrogen atoms can yield a diverse library of compounds for structure-activity relationship (SAR) studies.
Table 2.1: General Synthetic Precursors and Reaction Types for this compound Synthesis
| Precursor Type | Example Precursors | Key Reaction Types |
| Imidazole Ring Formation | α-haloketones, amidines, guanidines | Cyclization, condensation |
| Side Chain Elaboration | Protected amino acids, nitriles, aldehydes, halides | Alkylation, acylation, reduction, amination, Grignard reactions |
| Histidine Derivatives | Protected 2-methylhistidine | Decarboxylation (indirectly), functional group manipulation |
| Pre-formed 2-Methylimidazole Core | 2-methylimidazole-4-carboxylic acid, 2-methylimidazole-4-acetonitrile | Esterification, amidation, reduction, Wittig reaction, followed by amine formation |
Research findings indicate that the regioselectivity of imidazole formation and the efficiency of side-chain amine introduction are critical factors in achieving high yields and purity of this compound. Protecting group strategies are often employed to manage reactive functional groups during multi-step syntheses.
Chemo-enzymatic Synthesis of Deuterated and Tritiated this compound for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating biochemical pathways, receptor binding kinetics, and metabolic fates of pharmaceutical agents. The synthesis of deuterated (²H or D) and tritiated (³H or T) this compound allows researchers to track the molecule in biological systems with high sensitivity and specificity. Chemo-enzymatic synthesis offers a powerful approach to achieve precise isotopic labeling, often at specific molecular positions, which is challenging with purely chemical methods.
Deuterated this compound: Deuterium (B1214612) labeling can be achieved through several chemo-enzymatic strategies. One method involves using deuterated building blocks in a chemical synthesis. For instance, if a key intermediate contains a methylene (B1212753) group that is to be deuterated, a deuterated precursor for that fragment can be synthesized and then incorporated into the this compound structure. Enzymatic approaches can also be employed, for example, using enzymes that catalyze reactions with deuterated cofactors or substrates, although direct enzymatic synthesis of the entire this compound molecule with specific deuterium incorporation is less common. More often, chemical synthesis is combined with enzymatic steps for specific deuteration. For example, an enzyme might be used to stereoselectively reduce a ketone precursor with deuterated reducing agents.
Tritiated this compound: Tritium (B154650) labeling, due to the high specific activity of tritium, is particularly useful for radioligand binding assays and pharmacokinetic studies. Chemo-enzymatic methods for tritium labeling often leverage enzymes that can incorporate tritium from tritiated water (³H₂O) or tritiated cofactors. For example, enzymes like reductases or transaminases can be used in conjunction with a suitable precursor molecule.
A common chemo-enzymatic strategy for tritium labeling involves:
Chemical Synthesis of a Precursor: Synthesizing a precursor molecule that contains a functional group amenable to enzymatic tritium incorporation, such as a ketone, aldehyde, or imine.
Enzymatic Reduction or Transformation: Incubating the precursor with a suitable enzyme in the presence of a tritium source (e.g., ³H₂O). The enzyme catalyzes a reaction (e.g., reduction of a carbonyl to an alcohol, or reductive amination) that incorporates tritium into the molecule.
Chemical Modification (if necessary): Further chemical steps may be required to convert the tritium-labeled intermediate into the final this compound.
For instance, a precursor like 2-methyl-4-(2-oxoethyl)imidazole could be enzymatically reduced using a tritiated reducing agent or a dehydrogenase with tritiated cofactors. Alternatively, a precursor with a leaving group might undergo enzymatic displacement with a tritiated nucleophile.
Research Applications: The resulting deuterated and tritiated this compound compounds are critical for:
Pharmacokinetic Studies: Tracking absorption, distribution, metabolism, and excretion (ADME) of this compound or its analogues in vivo.
Receptor Binding Assays: Quantifying receptor affinity and density using radiolabeled ligands.
Mechanistic Investigations: Understanding enzyme kinetics, metabolic pathways, and the specific roles of different molecular sites through isotopic tracing.
Table 2.2: Chemo-enzymatic Labeling Strategies for this compound
| Isotope Type | Labeling Strategy Example | Potential Enzyme Class | Precursor Example | Research Application Example |
| Deuterium | Incorporation of deuterated building blocks during chemical synthesis | N/A (Chemical) | Deuterated alkyl halides, deuterated solvents | ¹H/²H NMR for structural elucidation of metabolites |
| Deuterium | Enzymatic reduction of a ketone precursor with a deuterated reducing agent | Oxidoreductase | 2-methyl-4-(2-oxoethyl)imidazole | Mechanistic studies of enzymatic transformations |
| Tritium | Enzymatic reduction of a ketone precursor with tritiated cofactors (e.g., ³H-NADPH) | Oxidoreductase | 2-methyl-4-(2-oxoethyl)imidazole | Radioligand binding assays, quantitative tissue distribution |
| Tritium | Enzymatic reductive amination of an aldehyde precursor with ³H₂O and a suitable amine donor | Oxidoreductase | 2-methyl-4-(2-oxoethyl)imidazole | Tracer studies in metabolic pathway analysis |
| Tritium | Catalytic reduction of an unsaturated precursor with tritium gas (³H₂) | N/A (Chemical) | 2-methyl-4-(vinyl)imidazole | High specific activity labeling for sensitive detection |
The precise control over the site of isotopic incorporation offered by chemo-enzymatic methods is crucial for obtaining unambiguous data in complex biological investigations.
Compound Name Index:
this compound
Histamine
Histidine
2-Methylhistidine
α-methyl-β-aminoethylguanidine
2-methyl-4-(2-aminoethyl)imidazole
2-methylimidazole
2-methylimidazole-4-carboxylic acid
2-methylimidazole-4-acetonitrile
2-methyl-4-(2-oxoethyl)imidazole
2-methyl-4-(vinyl)imidazole
Pharmacological Characterization and Receptor Interactions of 2 Methylhistamine
Histamine (B1213489) H1 Receptor Agonist Activity and Selectivity
2-Methylhistamine exhibits agonist activity at histamine H1 receptors, playing a role in various physiological processes mediated by this receptor subtype. Its classification as an H1 receptor agonist stems from its ability to elicit responses characteristic of H1 receptor activation.
In Vitro Receptor Binding and Functional Assays
In vitro studies have demonstrated that this compound acts as an H1 receptor agonist. For instance, in C6 glioma cells, histamine H1 receptor stimulation by this compound led to an increase in the accumulation of total [³H]-inositol phosphates, a marker of H1 receptor activation nih.gov. While specific binding affinity (Ki) values for this compound at the H1 receptor are not consistently reported across all studies, its functional effects, such as stimulating phospholipid hydrolysis, confirm its agonist role nih.gov. In other cellular models, such as mouse preoptic/anterior hypothalamic neurons, H1 receptor agonists, including those structurally related to this compound, were found to have relatively low potency nih.gov.
Comparative Potency Studies with Histamine and Other H1 Receptor Agonists
Comparative studies have established that this compound is generally less potent than histamine at H1 receptors. In isolated guinea-pig lungs, this compound exhibited 3.8% of the vasodepressor activity of histamine, an effect mediated by H2 receptors, but its H1 activity was also noted in other contexts capes.gov.br. In human cerebral arteries, this compound mimicked histamine's dilator response but was less potent, with an order of potency placing it below thiazolylethylamine and dimaprit (B188742) but above pyridylethylamine and 4-methylhistamine (B1206604) capes.gov.br. In studies of phospholipid hydrolysis in C6 glioma cells, the rank order of agonist potency was histamine (EC₅₀ = 24 µM) > Nα-methylhistamine (EC₅₀ = 31 µM) > 2-thiazolylethylamine (EC₅₀ = 91 µM), indicating that this compound, while an agonist, is less potent than histamine in this specific assay nih.gov. Another study noted that on the H1 receptor, this compound possesses approximately 20% of the potency of histamine acs.org.
Table 1: Relative Potency of this compound at Histamine H1 Receptors
| Compound | Relative Potency vs. Histamine | Reference(s) |
| This compound | ~20% | acs.org |
| This compound | Less potent | capes.gov.br |
| This compound | Less potent | physiology.org |
| Histamine | 100% | capes.gov.br |
Histamine H2 Receptor Interactions
This compound also interacts with histamine H2 receptors, acting as an agonist. Its interaction with H2 receptors is characterized by a lower potency compared to histamine and is influenced by specific molecular features of the compound and the receptor.
Agonist Activity and Competitive Antagonism Analysis
Research indicates that this compound functions as an H2 receptor agonist. Studies involving the vasodepressor effect in guinea-pig lungs showed that this compound's activity was antagonized by burimamide, a selective H2 receptor antagonist, confirming its H2 receptor-mediated action capes.gov.br. In mouse seminal vesicles, histamine and selective H2 receptor agonists, including this compound, caused an inhibitory action mediated via a post-junctional H2 receptor nih.gov. While it acts as an agonist, direct evidence of competitive antagonism by this compound at H2 receptors is not prominently featured in the reviewed literature; rather, its agonist properties are the focus.
Molecular Determinants of H2 Receptor Agonist Activity
The molecular structure of this compound dictates its interaction with the H2 receptor, with specific tautomeric forms and protonation states playing a crucial role in receptor activation.
Computational studies have elucidated potential mechanisms for H2 receptor activation by this compound. It is recognized at the H2 receptor in its monocationic form, specifically in the N3-H tautomeric state acs.orgnih.govebi.ac.uk. This recognition is proposed to initiate a proton relay event within the receptor, a mechanism thought to be fundamental for H2 agonist activity acs.orgnih.gov. The potency of this compound at the H2 receptor is influenced by the relative concentrations of its various protonated and tautomeric forms. Studies suggest that this compound has a lower concentration of the recognized monocationic species compared to histamine and 4-methylhistamine, which contributes to its reduced potency at the H2 receptor acs.orgnih.govebi.ac.uk. Furthermore, deuteration studies have highlighted the importance of hydrogen bonding in these interactions, indicating that the strength of hydrogen bonds, influenced by the Ubbelohde effect, affects the binding affinity of this compound to the H2 receptor mdpi.comnih.govdoaj.orgplos.orgplos.orgplos.orgresearchgate.net.
Relevance of Hydrogen Bonding in Receptor-Ligand Interactions
Hydrogen bonding plays a critical role in the precise recognition and binding of ligands to their target receptors. The imidazole (B134444) ring and the ethylamine (B1201723) side chain of histamine and its derivatives, including this compound, possess hydrogen bond donor and acceptor capabilities. These interactions are crucial for orienting the ligand within the receptor's active site and for stabilizing the ligand-receptor complex. Studies investigating the effects of deuteration—the replacement of hydrogen atoms with deuterium (B1214612)—have provided significant insights into the contribution of hydrogen bonding to binding affinity. Deuteration can subtly alter the strength and length of hydrogen bonds, leading to measurable changes in receptor binding affinity, as observed in studies involving histamine receptor ligands researchgate.netmdpi.comdoaj.org. For this compound, the specific arrangement of hydrogen bond donors and acceptors influences its engagement with key amino acid residues in the receptor binding sites, thereby dictating its pharmacological profile nih.govnih.gov.
Computational Approaches (Density Functional Theory, Quantum Mechanical Calculations) in Ligand-Receptor Modeling
Computational methods, particularly Density Functional Theory (DFT) and other Quantum Mechanical (QM) calculations, have become indispensable tools for elucidating ligand-receptor interactions at an atomic level southampton.ac.ukmdpi.com. These techniques allow researchers to model the electronic structure and energies of molecules and their complexes, providing detailed insights into binding mechanisms, hydrogen bonding networks, and the energetic contributions of various interactions. For histamine receptors, computational studies have been employed to predict the binding modes of ligands like this compound, to rationalize structure-activity relationships, and to investigate the impact of isotopic substitution (like deuteration) on binding affinity researchgate.netdoaj.orgnih.govplos.orgnih.govresearchgate.net. By simulating these interactions, researchers can identify key residues involved in binding and predict how structural modifications might alter receptor activation or blockade.
Effects of Deuteration on H2 Receptor Binding Affinity
The impact of deuteration on the binding affinity of this compound to the histamine H2 receptor has been a subject of detailed investigation, utilizing both experimental and computational approaches researchgate.netdoaj.orgplos.orgnih.govplos.org. These studies have revealed that replacing hydrogen atoms with deuterium in this compound leads to a significant decrease in its binding affinity for the H2 receptor. This phenomenon is attributed to alterations in the strength of hydrogen bonds formed between the deuterated ligand and the receptor. The Ubbelohde effect, which describes changes in hydrogen bond strength upon isotopic substitution, is considered a primary explanation for these observed affinity modulations plos.orgplos.org.
Table 1: Effects of Deuteration on this compound Binding Affinity to H2 Receptors
| Compound | pIC50 (Control) | pIC50 (D₂O) | Change (ΔpIC50) |
| Histamine | 7.25 ± 0.11 | 7.80 ± 0.16 | +0.55 |
| This compound | 8.38 ± 0.13 | 6.85 ± 0.16 | -1.53 |
| 4-Methylhistamine | 7.31 ± 0.28 | 7.67 ± 0.13 | +0.36 |
Data derived from studies investigating the effects of deuteration on histamine receptor ligand binding affinities plos.orgplos.org. pIC50 values represent the negative logarithm of the concentration of inhibitor that reduces the binding of a ligand by 50%.
In contrast to this compound, deuteration has been shown to increase the binding affinity of histamine and 4-methylhistamine to the H2 receptor, highlighting the specific influence of the methyl group's position on the deuteration-induced changes in hydrogen bonding and subsequent binding affinity researchgate.netplos.orgplos.org.
Histamine H3 Receptor Interactions
The interaction of methylhistamine isomers with the histamine H3 receptor is characterized by potent agonist activity, particularly for specific stereoisomers.
Agonist Activity and Selectivity Profile (in relation to alpha-methylhistamine)
While this compound is primarily recognized for its interactions with H1 and H2 receptors, where it acts as an agonist nih.govresearchgate.netresearchgate.netcapes.gov.br, its direct agonist activity at the H3 receptor is not as prominently characterized. In contrast, alpha-methylhistamine, specifically the (R)-enantiomer, is well-established as a potent and selective agonist for the histamine H3 receptor (H3R) tocris.commedchemexpress.commedchemexpress.comahajournals.orgrndsystems.com. Alpha-methylhistamine exhibits significantly higher potency and affinity for the H3 receptor compared to histamine itself.
Comparative Analysis with Alpha-Methylhistamine as a Potent H3 Agonist
(R)-(-)-α-Methylhistamine demonstrates a high affinity for the H3 receptor, with reported KD values in the nanomolar range (e.g., 50.3 nM) tocris.comrndsystems.com. It also displays considerable selectivity, showing over 200-fold greater affinity for H3 receptors compared to H4 receptors tocris.commedchemexpress.comrndsystems.com. This selectivity profile makes it a valuable pharmacological tool for studying H3 receptor function. The potency of (R)-α-methylhistamine at the H3 receptor is significantly greater than that of histamine, with some studies indicating relative potencies of up to 611% compared to histamine nih.gov. This enhanced potency and selectivity underscore its role as a benchmark H3 receptor agonist.
Table 2: Potency and Selectivity of Alpha-Methylhistamine at H3 Receptors
| Compound | Receptor | K_D (nM) | Selectivity (vs H4) | Relative Potency (vs Histamine) | Notes |
| (R)-(-)-α-Methylhistamine | H3 | 50.3 | >200-fold | ~611% | Potent H3 agonist, stereoselective |
| Histamine | H3 | - | - | 100% (reference) | |
| (S)-α-Methylhistamine | H3 | - | - | ~37% | Less potent H3 agonist |
Data compiled from various sources tocris.commedchemexpress.comrndsystems.comnih.gov. Specific KD values and relative potencies can vary between experimental conditions and assays.
Histamine H4 Receptor Interactions
The interaction profile of this compound with the histamine H4 receptor is less defined compared to its H1 and H2 receptor activities. While other methylhistamine derivatives, such as 4-methylhistamine, are recognized as potent and selective H4 receptor agonists nih.govotavachemicals.comnih.gov, direct evidence for significant H4 receptor agonist activity of this compound is limited in the provided literature. Some studies indicate that Nα-methylhistamine, a related compound, exhibits agonist properties at H4 receptors with moderate affinity rndsystems.com. However, the primary pharmacological targets for this compound remain the H1 and H2 receptors.
Molecular and Cellular Mechanisms of 2 Methylhistamine Action
Modulation of Neurotransmitter Release Mechanisms
2-Methylhistamine has been demonstrated to modulate the release of neurotransmitters, most notably noradrenaline, from adrenergic nerve terminals. The mechanisms underlying this modulation are multifaceted, involving both direct and indirect actions on neuronal functions.
Studies have shown that this compound can trigger the release of noradrenaline from adrenergic nerve terminals. In experiments utilizing rat vasa deferentia preloaded with radiolabeled noradrenaline, this compound induced an overflow of radioactivity, signifying noradrenaline release. nih.gov This effect was not impeded by conventional receptor antagonists, suggesting a mechanism that does not involve direct receptor stimulation on the nerve ending. nih.gov The prevailing evidence suggests an intraneuronal mode of action, whereby this compound gains entry into the adrenergic nerve terminals and displaces noradrenaline from its vesicular storage. nih.gov The subsequently released noradrenaline is metabolized by monoamine oxidase, with 3,4-dihydroxyphenylglycol (B133932) (DOPEG) identified as the principal metabolite. nih.gov
Conversely, research on canine vascular smooth muscle has indicated that this compound, functioning as an H1-receptor agonist, can enhance contractions elicited by electrical stimulation, which is suggestive of increased noradrenaline release. ahajournals.org This implies that the impact of this compound on noradrenaline release can be dependent on the specific tissue and species, and may encompass different underlying mechanisms.
The capacity of this compound to elicit noradrenaline release is contingent on neuronal uptake mechanisms. The noradrenaline overflow prompted by this compound is curtailed by neuronal uptake inhibitors like cocaine and desipramine. nih.gov This indicates that this compound employs the neuronal uptake carrier to access the adrenergic nerve terminals, where it subsequently initiates noradrenaline release. nih.gov This is in contrast to other histamine (B1213489) agonists, such as dimaprit (B188742), which are believed to enter the nerve terminal via passive diffusion. nih.gov
| Agonist | Effect on Noradrenaline Release | Inhibition by Neuronal Uptake Inhibitors | Proposed Mechanism of Entry |
| This compound | Evokes release | Yes | Neuronal uptake process nih.gov |
| Dimaprit | Evokes release | No | Passive diffusion nih.gov |
Influence on Membrane Ion Conductances in Neurons
This compound can alter the electrical activity of neurons by affecting membrane ion conductances, which in turn leads to modifications in the membrane potential. These effects are chiefly arbitrated through its engagement with particular histamine receptor subtypes.
In certain neuronal contexts, histamine can provoke a swift, chloride-dependent hyperpolarization. However, investigations on identified neurons of Aplysia californica have revealed that this compound, a potent H1-receptor agonist, fails to replicate this rapid chloride-dependent response to histamine. nih.gov This suggests that the histamine receptor that mediates this chloride conductance is pharmacologically different from the H1 receptor that this compound preferentially stimulates. nih.gov In the visual system of Drosophila, histamine-gated chloride channels are pivotal for neurotransmission, inducing hyperpolarization in postsynaptic neurons. mdpi.com
In stark contrast to its inertness regarding chloride-dependent hyperpolarization, this compound has been observed to emulate the slow, potassium-dependent hyperpolarization triggered by histamine in Aplysia neurons. nih.gov This action is brought about by an augmentation of potassium conductance. nih.gov In a similar vein, within a beating pacemaker neuron of Onchidium, this compound reproduced the inhibitory response elicited by histamine, which was linked to an elevation in potassium conductance. capes.gov.br In the macaque retina, this compound, operating as an H3 receptor agonist, amplified voltage-gated potassium currents in ON bipolar cells, culminating in their hyperpolarization. arvojournals.orgnih.gov This augmentation of potassium currents is anticipated to curtail the amplitude and duration of light responses. nih.gov
| Neuronal Preparation | Effect of this compound | Ion Conductance Affected | Receptor Implicated (if known) |
| Aplysia californica neurons | Mimics slow hyperpolarization | Increased K+ conductance nih.gov | H1-like nih.gov |
| Onchidium pacemaker neuron | Mimics inhibitory response | Increased K+ conductance capes.gov.br | Not H1 or H2 capes.gov.br |
| Macaque retina ON bipolar cells | Increases potassium currents | Increased K+ conductance arvojournals.orgnih.gov | H3 arvojournals.org |
Intracellular Signaling Pathways Mediated by this compound Receptor Activation
The activation of histamine receptors by this compound sets in motion a series of intracellular signaling events that culminate in the observed cellular responses. As a principal H1 receptor agonist, the effects of this compound are frequently channeled through the established H1 receptor signaling pathway.
The H1 receptor is a G protein-coupled receptor (GPCR) that is linked to the Gq/11 family of G proteins. nih.govfrontiersin.org Activation of this pathway results in the stimulation of phospholipase C (PLC). nih.govkjpp.net PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). if-pan.krakow.pl IP3 then travels through the cytoplasm and attaches to its receptors on the endoplasmic reticulum, initiating the release of intracellular calcium (Ca2+). frontiersin.orgnih.gov The surge in intracellular Ca2+ and the activation of DAG can subsequently lead to the activation of a variety of downstream effectors, including protein kinase C (PKC). nih.gov
In some biological systems, this compound has been found to activate pathways not conventionally associated with H1 receptors. For example, in organ cultures of the chick pineal gland, this compound was observed to stimulate the production of cAMP, an effect that was amplified by pertussis toxin, hinting at the involvement of a Gi/Go protein. if-pan.krakow.pl
In Vivo and Ex Vivo Research Applications of 2 Methylhistamine in Animal Models and Tissues
Central Nervous System Research
Neuronal Activity Modulation in Specific Brain Regions (e.g., Retinal Ganglion Cells, Aplysia Neurons)
Research has demonstrated that 2-methylhistamine plays a role in modulating neuronal activity in various species, including invertebrates like Aplysia and Onchidium, as well as in the retinas of primates and rodents.
In the nervous system of Aplysia, this compound has been identified as a potent agonist for H1-receptors, capable of mimicking the slow potassium-dependent hyperpolarization observed in certain neurons. This effect is distinct from the fast chloride-dependent histamine (B1213489) response, suggesting specific receptor-mediated pathways nih.gov. Similarly, in Onchidium neurons, this compound mimicked histamine-induced inhibitory responses, which were specifically blocked by the H2-receptor antagonist cimetidine (B194882), indicating a complex interplay of receptor subtypes in mediating neuronal inhibition capes.gov.br.
Studies on primate retinal ganglion cells have shown that this compound can modulate their maintained firing rates, with effects varying from increases to decreases or no significant change depending on the specific cell and species arvojournals.orgcambridge.orgnih.gov. In baboon retinal ganglion cells, this compound increased maintained activity in some cells, decreased it in others, and had no effect in a subset, with responses sometimes differing from those induced by histamine alone arvojournals.org. In monkey retinal ganglion cells, it was observed that while histamine increased or decreased maintained firing rates in a significant proportion of cells, this compound's effects were sometimes different, suggesting the involvement of multiple histamine receptor subtypes cambridge.orgnih.gov. In rat retinal ganglion cells, this compound exhibited effects similar to histamine, increasing the maintained firing rate in a majority of cells studied cambridge.orgnih.gov.
Table 1: Effects of this compound on Neuronal Activity
| Neuron Type/Species | Effect on Maintained Firing Rate | Effect on Light Response | Citation |
| Baboon Retinal Ganglion Cells | Increased (4 cells), Decreased (3 cells), No effect (4 cells) | Decreased or unaffected | arvojournals.org |
| Monkey Retinal Ganglion Cells | Increased (42%), Decreased (38%), No effect (20%) | Sometimes different from histamine; decreased or unaffected | cambridge.org, nih.gov |
| Rat Retinal Ganglion Cells | Increased (82%) | Same effects as histamine (increased or decreased) | cambridge.org, nih.gov |
| Aplysia Neurons | Mimicked H1-receptor mediated slow potassium-dependent hyperpolarization | Did not mimic fast chloride-dependent response | nih.gov |
| Onchidium Neurons | Mimicked histamine-induced inhibitory response (blocked by cimetidine) | - | capes.gov.br |
Amygdaloid Kindling and Seizure Models
Research into the role of histamine in epilepsy has indicated that the histaminergic system can exert an anticonvulsant effect. Studies investigating amygdaloid kindling in rats have shown that histamine and its receptor agonists can inhibit seizure activity. Specifically, H1-receptor agonists, including this compound and 2-thiazolylethylamine, were found to inhibit amygdaloid kindled seizures nih.gov. Furthermore, the administration of H3-receptor antagonists led to a dose-related inhibition of these seizures, an effect that was attenuated by an H3-agonist and H1-antagonists, suggesting a complex interaction involving histamine H1 and H3 receptors in the modulation of seizure thresholds nih.gov.
Smooth Muscle Physiology
This compound has been investigated for its effects on the contractility and relaxation of smooth muscle tissues, particularly in human arteries and myometrium.
Human Isolated Myometrial Strip Contractility Studies
Studies examining human isolated myometrial strips have investigated the effects of histamine and its receptor agonists. These studies found that histamine, 2-pyridylethylamine, and 4-methylhistamine (B1206604) produced concentration-related contractile responses in human myometrial strips. Histamine also induced further contraction in strips pre-contracted with KCl bps.ac.uknih.gov. The contractile response to histamine was antagonized by the H1-receptor antagonist clemizole (B1669166), while it was potentiated by the H2-receptor antagonist ranitidine. In tissues pre-contracted with KCl, clemizole abolished the contractile response to histamine and revealed a concentration-dependent relaxation. Dimaprit (B188742) and 4-methylhistamine, in the presence of clemizole, produced concentration-related relaxation bps.ac.uknih.gov. These findings suggest that human myometrial strips possess both H1-receptors mediating contraction and H2-receptors mediating relaxation, with contraction being the predominant response to histamine bps.ac.uknih.gov.
Human Isolated Cerebral and Temporal Artery Dilatation Studies
The role of histamine receptors in the dilatation of human cerebral and temporal arteries has been explored using selective agonists. In human cerebral arteries, histamine induced concentration-related relaxation, with an IC50 value of 5.2 ± 1.6 x 10⁻⁸ M nih.gov. Selective H1-receptor agonists, including this compound, thiazolylethylamine, and pyridylethylamine, mimicked the histamine response but were generally less potent. The order of potency for these H1-agonists in human cerebral arteries was found to be thiazolylethylamine > dimaprit > impromidine (B1671804) > this compound > pyridylethylamine > 4-methylhistamine nih.gov.
Similarly, in human temporal arteries, histamine also induced concentration-related relaxation, with an IC50 value of 2.8 ± 0.6 x 10⁻⁷ M nih.govnih.gov. Investigations revealed that H1-receptor agonists like this compound, thiazolylethylamine, and pyridylethylamine mimicked the vasodilatory effects of histamine. The relative potency order among these H1-agonists in temporal arteries was reported as impromidine > thiazolylamine > 4-methylhistamine > this compound > dimaprit > pyridylethylamine nih.govnih.gov. These studies indicate that histamine-induced dilatation in these vessels is mediated by both H1 and H2 receptors, with the H1 subtype often predominating in temporal arteries and a mixed H1/H2 mediation in cerebral arteries nih.govnih.govnih.gov.
Table 2: Relative Potency of H1-Receptor Agonists in Human Arteries
| Artery Type | Agonist | Relative Potency Compared to Histamine | Citation |
| Human Cerebral Arteries | Thiazolylethylamine | Greater than Dimaprit, Impromidine, this compound, Pyridylethylamine, 4-Methylhistamine | nih.gov |
| Human Cerebral Arteries | This compound | Less potent than Thiazolylethylamine, Dimaprit, Impromidine; more potent than Pyridylethylamine, 4-Methylhistamine | nih.gov |
| Human Temporal Arteries | Impromidine | Greater than Thiazolylamine, 4-Methylhistamine, this compound, Dimaprit, Pyridylethylamine | nih.gov, nih.gov |
| Human Temporal Arteries | This compound | Less potent than Impromidine, Thiazolylamine, 4-Methylhistamine; more potent than Dimaprit, Pyridylethylamine | nih.gov, nih.gov |
Compound List
this compound
Histamine
2-Pyridylethylamine
4-Methylhistamine
Dimaprit
Impromidine
Thiazolylethylamine
Thiazolylamine
Clemizole
Ranitidine
Acetylcholine
KCl (Potassium Chloride)
Prostaglandin F2 alpha
Mepyramine
Cimetidine
Atropine
Propranolol
Prazosin
Indomethacin
Scopolamine
Phentolamine
Hexamethonium
Diphenhydramine
Chlorpheniramine
Zolantidine
Thioperamide
AQ 0145
Clobenpropit
(R)-alpha-methylhistamine
Role of 2 Methylhistamine in Histamine Metabolism Research
Inhibition of Histamine (B1213489) Methylation Pathways
2-Methylhistamine has been instrumental in characterizing the inhibition of histamine methylation, a key process in the termination of histamine's biological activity, especially in the central nervous system.
Histamine N-methyltransferase (HNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming Nτ-methylhistamine (tele-methylhistamine). This process is a major pathway for histamine inactivation in many tissues.
Research has shown that the product of this reaction, Nτ-methylhistamine, acts as a potent inhibitor of HNMT, indicating a form of product inhibition that can regulate histamine metabolism. While direct kinetic studies on this compound as an inhibitor are not extensively detailed in the literature, its structural similarity to both the substrate (histamine) and the product inhibitor (Nτ-methylhistamine) suggests a significant interaction with the enzyme's active site.
It is understood that HNMT exhibits a high degree of substrate specificity. For instance, Nα-methylhistamine, which has a methyl group on the side-chain amino group, is a substrate for HNMT, whereas the ring-methylated histamines, such as this compound and 4-methylhistamine (B1206604), are not considered primary substrates for methylation. Instead, their role is more aligned with that of competitive inhibitors, binding to the active site and preventing the methylation of histamine. The inhibitory potential of these compounds is a critical aspect of their utility in metabolic research.
Table 1: Interaction of Histamine Analogs with Histamine N-Methyltransferase (HNMT)
| Compound | Role | Interaction with HNMT |
|---|---|---|
| Histamine | Substrate | Undergoes methylation to form Nτ-methylhistamine. |
| Nτ-Methylhistamine | Product Inhibitor | Binds to the active site, inhibiting further histamine methylation. |
| Nα-Methylhistamine | Substrate | Is methylated by HNMT. |
| This compound | Competitive Inhibitor (presumed) | Binds to the active site, blocking histamine methylation. |
| 4-Methylhistamine | Competitive Inhibitor (presumed) | Binds to the active site, blocking histamine methylation. |
The expression and activity of HNMT, and consequently the effects of its inhibitors, can vary across different species and tissues. HNMT is widely distributed in mammalian tissues, with particularly high concentrations found in the liver and kidneys, which are primary sites of metabolism. nih.gov In humans, HNMT is the main enzyme for histamine inactivation in the brain. wikipedia.org
Studies in various animal models have been crucial in understanding this specificity. For example, a systematic analysis of histamine and its primary metabolite, N-methylhistamine, in different organs of C57Bl/6 and Balb/c mouse strains revealed tissue-specific differences in histamine metabolism. While histamine was found in all analyzed organs, significant levels of N-methylhistamine were primarily detected in the lung, intestine, and kidney, indicating higher HNMT activity in these tissues. This suggests that the inhibitory effects of compounds like this compound would be most pronounced in these organs.
The species-specific differences in HNMT structure and function can also influence the inhibitory potency of this compound. While the fundamental mechanism of histamine methylation is conserved across many species, subtle variations in the enzyme's active site can alter inhibitor binding and efficacy. This highlights the importance of considering the species and tissue context when using this compound as a research tool to study histamine metabolism.
Table 2: Relative Distribution of Histamine and N-Methylhistamine in Organs of Male C57Bl/6 Mice (8 weeks old)
| Organ | Histamine (ng/g wet weight) | N-Methylhistamine (ng/g wet weight) |
|---|---|---|
| Brain | 13.9 ± 1.6 | 1.1 ± 0.2 |
| Heart | 35.8 ± 3.8 | 0.8 ± 0.1 |
| Lung | 20.3 ± 2.1 | 10.3 ± 1.2 |
| Liver | 16.5 ± 1.8 | 1.4 ± 0.2 |
| Kidney | 45.7 ± 5.1 | 12.8 ± 1.5 |
| Stomach | 248.7 ± 29.1 | 2.3 ± 0.3 |
| Intestine | 18.9 ± 2.2 | 15.6 ± 1.9 |
| Spleen | 42.1 ± 4.7 | 0.9 ± 0.1 |
| Lymph Node | 189.4 ± 21.3 | 1.7 ± 0.2 |
| Thymus | 156.3 ± 17.8 | 1.2 ± 0.1 |
Data adapted from a study on histamine and N-methylhistamine concentrations in laboratory mouse strains.
Comparative Studies with Other Methylhistamine Isomers in Metabolic Research
The use of different methylhistamine isomers in research has been pivotal in dissecting the substrate specificity and inhibitory landscape of HNMT. The primary isomers used in such studies include this compound, 4-methylhistamine, and Nα-methylhistamine.
As previously mentioned, Nα-methylhistamine serves as a substrate for HNMT. In contrast, this compound and 4-methylhistamine, which are methylated on the imidazole ring at positions 2 and 4 respectively, are generally considered not to be substrates for further methylation by HNMT. Their structural configuration likely allows them to bind to the enzyme's active site, thereby acting as competitive inhibitors of histamine methylation.
Comparative studies utilizing these isomers help to map the structural requirements for substrate binding versus inhibitory action at the HNMT active site. The position of the methyl group on the histamine molecule is a critical determinant of its metabolic fate. A methyl group on the side-chain nitrogen (Nα-methylhistamine) is permissive for enzymatic methylation on the ring, whereas a methyl group on the imidazole ring (2- and 4-methylhistamine) appears to prevent this metabolic conversion and instead leads to competitive inhibition.
These comparative analyses are essential for developing more specific and potent inhibitors of HNMT for therapeutic applications, as well as for refining our understanding of the precise molecular interactions that govern histamine metabolism.
Table 3: Comparison of Methylhistamine Isomers in Metabolic Research
| Isomer | Structure | Primary Role in Relation to HNMT | Implication for Metabolic Research |
|---|---|---|---|
| This compound | Ring-methylated | Competitive Inhibitor (presumed) | Used to block the histamine methylation pathway to study the physiological effects of elevated histamine or the alternative DAO pathway. |
| 4-Methylhistamine | Ring-methylated | Competitive Inhibitor (presumed) | Similar to this compound, used to investigate the consequences of HNMT inhibition. |
| Nα-Methylhistamine | Side-chain methylated | Substrate | Used to study the kinetics and substrate specificity of HNMT. |
| Nτ-Methylhistamine | Ring-methylated (product of histamine methylation) | Product Inhibitor | Its formation and inhibitory action are key aspects of regulating histamine metabolism. |
Analytical Methodologies for 2 Methylhistamine Detection and Quantification in Research
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-methylhistamine and related compounds due to its versatility and efficiency. nih.gov It is frequently coupled with sensitive detection systems to quantify low concentrations of these analytes in complex biological samples like brain tissue, plasma, and urine. ub.edunih.gov
UHPLC systems, which use smaller particle size columns and higher pressures than traditional HPLC, offer faster analysis times and improved resolution. When coupled with fluorimetric detection (FL), the sensitivity and specificity for compounds like this compound are significantly enhanced, although a derivatization step is typically required to render the molecule fluorescent. ub.eduda.gov.ph
A common approach involves derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent products. ub.edunih.gov This reaction can be performed either before the chromatographic separation (pre-column) or after (post-column). da.gov.phnih.gov For instance, a rapid and validated UHPLC-FL method was developed for the simultaneous determination of histamine (B1213489) and methylhistamine in human urine. ub.edu This method utilizes an on-line post-column derivatization with OPA, allowing for quantification in less than 11 minutes. ub.edu The method demonstrated excellent linearity, sensitivity, precision (relative standard deviation < 5.5%), and recovery (> 99%). ub.edu
| Parameter | UHPLC-FL Method for Histamine and 1-Methylhistamine in Urine ub.edu |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) |
| Mobile Phase A | 0.1 M sodium acetate (B1210297) and 10 mM sodium octanesulfonate, pH 4.8 |
| Mobile Phase B | 0.2 M sodium acetate and 10 mM sodium octanesulfonate, pH 4.5, mixed with acetonitrile |
| Flow Rate | 0.8 mL/min |
| Derivatization | Post-column with o-phthalaldehyde (OPA) |
| Detection | Fluorimetric |
| Total Run Time | < 11 minutes |
| Precision (RSD) | < 5.5% |
| Mean Recovery | > 99% |
The coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS) provides exceptional selectivity and sensitivity, often eliminating the need for chemical derivatization. nih.govmtc-usa.com This technique is highly effective for the simultaneous detection of histamine and its metabolites, including N-methylhistamine, in various biological tissues. nih.gov
One LC-MS method allows for the separation and detection of histamine and methylhistamine without any derivatization, addressing the challenge of analyzing two compounds with similar physicochemical properties. mtc-usa.com This method employs a Cogent Diamond Hydride™ column and an Agilent TOF Mass Spectrometer, demonstrating high linearity and low inter- and intra-day variation. mtc-usa.com In other studies, HPLC-MS has been used to systematically quantify histamine and N-methylhistamine across a wide range of mouse organs, including the brain, heart, lungs, and stomach. nih.gov The structural identity of derivatized analytes from other methods, such as OPA-conjugated methylhistamine, can also be unequivocally confirmed using advanced techniques like UHPLC coupled with Ion Trap-Fourier Transform Mass Spectrometry (UHPLC-ITD-FTMS). ub.edu
| Parameter | LC-MS Method for Histamine and Methylhistamine mtc-usa.com |
| Column | Cogent Diamond Hydride™ (4µm, 100Å, 2.1 x 150mm) |
| Mobile Phase A | DI water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Detection | ESI-POS - Agilent 6210 MSD TOF Mass Spectrometer |
| Derivatization | None required |
Gas-Liquid Chromatography (GC) Techniques
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. nih.govnih.gov A key requirement for GC analysis of non-volatile compounds like methylhistamines is their conversion into volatile derivatives through a process called derivatization. nih.govumich.edu
Various derivatization strategies have been successfully employed. One method involves a double derivatization with heptafluorobutyric anhydride (B1165640) and acetic anhydride for the analysis of histamine and its basic methylated metabolites. nih.gov Another approach for analyzing tele-methylhistamine uses trifluoroacetic and heptafluorobutyric anhydrides to create volatile products suitable for GC-MS analysis. umich.edu A highly sensitive GC-MS method for determining Nτ-methylhistamine in human plasma and urine uses Nα-heptafluorobutyryl-Nτ-methylhistamine as the derivative. nih.gov These methods demonstrate good sensitivity, with the capability to quantify metabolites at levels as low as 1.5 nmol per 100 microliters in the final concentration. nih.gov
| Technique | Derivatization Agents | Application | Reference |
| Gas-Liquid Chromatography | Heptafluorobutyric anhydride and acetic anhydride | Quantitation of histamine and its basic methylated metabolites in biological materials | nih.gov |
| Gas Chromatography-Mass Fragmentography | Trifluoroacetic anhydride, Heptafluorobutyric anhydride | Measurement of tele-methylhistamine in tissue homogenates | umich.edu |
| Gas Chromatography-Mass Spectrometry | Heptafluorobutyric anhydride (to form Nα-heptafluorobutyryl-Nτ-methylhistamine) | Determination of Nτ-methylhistamine in human plasma and urine | nih.gov |
Application of this compound as an Internal Standard in Biomaterial Analysis
In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to samples, the calibration standard, and the blank. It is used to correct for the loss of analyte during sample preparation and analysis. The ideal internal standard has physicochemical properties similar to the analyte but is distinguishable by the analytical instrument.
The synthetic histamine analog, this compound, serves effectively as an internal standard in some analytical methods. nih.gov Specifically, in a gas-liquid chromatography method designed to measure histamine and its basic metabolites, this compound is used for this purpose. nih.gov Its structural similarity to histamine and other methylated metabolites ensures that it behaves similarly during the extensive sample preparation steps, including ion-exchange chromatography, silicic acid chromatography, and double derivatization. nih.gov By tracking the recovery of this compound, researchers can accurately correct for procedural losses of the target analytes, thereby improving the precision and accuracy of the quantification. nih.gov
Sample Preparation and Purification Techniques for Chromatographic Analysis
Effective sample preparation is a critical prerequisite for successful chromatographic analysis of this compound, as biological matrices are complex and contain numerous interfering substances. The primary goals are to isolate the analyte of interest, remove contaminants, and concentrate the sample.
A variety of techniques are employed, often in combination, depending on the sample type and the subsequent analytical method.
Protein Precipitation: For samples like plasma or tissue homogenates, an initial step often involves precipitating proteins using agents like perchloric acid or trichloroacetic acid (TCA). nih.govda.gov.ph
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and concentration. ub.edunih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains either the analyte or the impurities. For instance, a method for analyzing histamine and tele-methylhistamine in brain tissue utilizes SPE as a key purification step. nih.gov
Ion-Exchange Chromatography: This is a powerful purification technique that separates molecules based on their net surface charge. It is particularly effective for isolating charged molecules like histamine and its metabolites from complex biological materials. nih.govnih.gov Methods have been described that use Dowex cation-exchange resins or silicic acid chromatography for the isolation and purification of these compounds prior to GC analysis. nih.govnih.gov
The table below summarizes sample preparation techniques used for various biological samples.
| Sample Matrix | Preparation and Purification Technique | Subsequent Analysis | Reference |
| Human Urine | Solid-Phase Extraction (SPE) | UHPLC-FL | ub.edu |
| Rat Brain Tissue | Homogenization in perchloric acid, centrifugation, purification on a strong cation-exchange column (Dowex 50 W) | HPLC with Electrochemical Detection | nih.gov |
| Biological Materials | Ion-exchange chromatography followed by chromatography on silicic acid | Gas-Liquid Chromatography | nih.gov |
| Rodent Brain | Solid-Phase Extraction (SPE) | HPLC with Fluorimetric Detection | nih.gov |
| Fish Products | Homogenization and extraction with trichloroacetic acid (TCA) solution | UHPLC with Fluorescence Detection | da.gov.ph |
Advanced Research Perspectives and Unexplored Avenues for 2 Methylhistamine Studies
Further Quantum Mechanical Insights into Receptor-Ligand Dynamics
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are providing increasingly detailed insights into the intricate interactions between ligands like 2-methylhistamine and histamine (B1213489) receptors. These computational approaches allow researchers to probe binding mechanisms, identify critical residues, and understand the influence of subtle molecular changes on receptor activation.
Recent studies have employed QM/MM (Quantum Mechanics/Molecular Mechanics) methods and DFT calculations to investigate the binding of this compound to the histamine H2 receptor (H2R). researchgate.netnih.govnih.govnih.govplos.orgplos.orgnih.govresearchgate.net A significant area of focus has been the effect of deuteration on ligand-receptor interactions, often referred to as the Ubbelohde effect. Research has demonstrated that replacing hydrogen with deuterium (B1214612) atoms can alter the strength of hydrogen bonds, thereby modulating binding affinities. Specifically, deuteration has been shown to significantly reduce the binding affinity of this compound to the H2 receptor, a finding that contrasts with the increased affinity observed for histamine and a less pronounced effect on 4-methylhistamine (B1206604). nih.govplos.org Antagonists such as cimetidine (B194882) and famotidine (B1672045) showed no significant change in binding affinity upon deuteration, underscoring the specific impact of isotopic substitution on agonist-receptor interactions. researchgate.netnih.govnih.govnih.govplos.org
Molecular dynamics simulations have further identified key amino acid residues within the H2 receptor's binding pocket that are crucial for ligand interaction. Residues such as Asp98, which forms a salt bridge with the protonated amino group of this compound, and Tyr250, involved in hydrogen bonding with the imidazole (B134444) ring, have been highlighted as critical for stabilizing the ligand-receptor complex. researchgate.netmdpi.com Furthermore, computational models have explored the tautomeric forms of this compound, suggesting that the N3-H tautomeric form of its monocation is the species recognized by the H2 receptor. The relative potency of this compound compared to histamine and 4-methylhistamine has been attributed, in part, to differences in the concentration of these recognized cationic species. nih.gov These QM and MD studies provide a detailed molecular basis for understanding agonist activity and receptor recognition, contributing to the rational design of future ligands.
Table 1: Effect of Deuteration on Histamine H2 Receptor Binding Affinity
| Compound | Deuteration Effect on Binding Affinity | Primary Reference |
| This compound | Reduced | nih.govplos.org |
| Histamine | Increased | nih.govplos.org |
| 4-Methylhistamine | No significant change / Marginal increase | nih.govplos.org |
| Cimetidine | No significant change | researchgate.netnih.govnih.govnih.govplos.org |
| Famotidine | No significant change | researchgate.netnih.govnih.gov |
Development of Novel this compound Derivatives as Advanced Research Probes
The development of specialized molecular probes is essential for dissecting the complex roles of histamine receptors in physiological and pathological processes. While this compound itself serves as a valuable research tool, the creation of novel derivatives offers enhanced specificity, temporal control, or detectability.
Current research in histamine receptor pharmacology focuses on creating ligands with tailored properties. For instance, photocaged agonists, such as BODIPY-caged 4-methylhistamine, have been synthesized. These derivatives allow for light-triggered release of the active agonist, providing precise temporal control over receptor activation, which is invaluable for studying dynamic signaling events. mdpi.com Similarly, radiolabeled ligands, like [³H]Nα-methylhistamine, are critical for receptor binding assays and imaging studies, enabling the quantification of receptor density and distribution. nih.govsigmaaldrich.com
Although direct synthesis of novel this compound derivatives as probes is not extensively detailed in the provided search results, the principles applied to other histamine receptor ligands can inform future development. Strategies could include:
Fluorescent Labeling: Attaching fluorophores to this compound to enable live-cell imaging and tracking of receptor engagement.
Biotinylation: Incorporating biotin (B1667282) for affinity-based pulldown assays to identify interacting proteins or for immobilization in biosensors.
Affinity Tags: Introducing epitope tags for immunoprecipitation studies to investigate receptor-protein complexes.
These novel derivatives would significantly enhance the ability to study the specific contributions of this compound to histaminergic signaling in various biological contexts, moving beyond its use as a simple agonist.
Table 2: Examples of Probes and Their Applications in Histamine Receptor Research
| Probe Type | Target Receptors | Application/Purpose | Example Compound (if applicable) | Reference |
| Photocaged Agonists | H3R, H4R | Temporal control of receptor activation | BODIPY-caged 4-methylhistamine | mdpi.com |
| Radiolabeled Ligands | H3R | Receptor imaging, binding studies | [³H]Nα-methylhistamine | nih.govsigmaaldrich.com |
| Selective Agonists | H1R, H4R | Studying receptor-specific functions, SAR studies | 2-phenylhistamine derivatives (H1R), 4-methylhistamine (H4R) | researchgate.netnih.gov |
| Selective Antagonists | H1R, H2R, H3R, H4R | Blocking specific receptor functions, therapeutic targets | Cimetidine (H2R), JNJ7777120 (H4R) | nih.govguidetopharmacology.org |
Integration with Systems Biology Approaches for Comprehensive Understanding of Histaminergic Signaling
Histamine is a highly pleiotropic mediator, exerting diverse and sometimes contradictory effects through its four receptor subtypes (H1-H4). Understanding its complete physiological and pathological roles necessitates a systems biology approach, which integrates molecular, cellular, and organismal data to model complex biological networks. nih.govmdpi.com
The histamine system is inherently complex, involving intricate signaling pathways, tissue-specific receptor expression, and interactions with numerous metabolic processes. nih.govmdpi.com Systems biology aims to unravel these complexities by:
Network Analysis: Mapping the signaling cascades initiated by histamine receptor activation and their downstream effects on gene expression, protein interactions, and metabolic pathways. mdpi.com
Multi-omics Integration: Combining transcriptomic, proteomic, and metabolomic data to build a holistic view of how histamine signaling impacts cellular states and organismal homeostasis.
Computational Modeling: Developing dynamic models that simulate histamine's effects under various physiological conditions, predicting cellular responses and identifying key regulatory nodes.
This compound, as a specific agonist, can serve as a critical tool within these systems biology frameworks. By using it to selectively activate particular receptor subtypes or to probe specific signaling branches, researchers can generate precise data points to refine computational models. This integration allows for a more comprehensive understanding of how histamine, and specifically its interaction with receptors via molecules like this compound, contributes to broader physiological processes such as immune responses, neurotransmission, and metabolic regulation. nih.govmdpi.com
Table 3: Histamine Receptor Subtypes and Their Key Roles in Systems Biology Contexts
| Receptor | Primary Signaling Pathway | Key Physiological Roles | Example Ligands (Agonists/Antagonists) |
| H1R | Gαq/11 → PLC → ↑[Ca2+]i | Allergic reactions, inflammation, gastric acid secretion, CNS functions, vascular tone | 2-pyridylethylamine (agonist), Mepyramine (antagonist) |
| H2R | Gαs → Adenylyl Cyclase → ↑cAMP | Gastric acid secretion, cardiac stimulation, smooth muscle relaxation, immune modulation | Dimaprit (B188742) (agonist), Cimetidine (antagonist) |
| H3R | Gαi/o → ↓Adenylyl Cyclase, ↑MAPK | Neurotransmitter release regulation ( auto/heteroreceptor ), CNS functions, appetite control | Nα-methylhistamine (agonist), Thioperamide (antagonist) |
| H4R | Gαi/o → ↓Adenylyl Cyclase, ↑MAPK | Immune cell function, chemotaxis, inflammation, allergic responses, pain modulation | 4-methylhistamine (agonist), JNJ7777120 (antagonist) |
Future Directions in Histamine Receptor Pharmacology Research Utilizing this compound as a Tool
The ongoing exploration of histamine receptor pharmacology presents numerous avenues where this compound can continue to serve as a pivotal research tool. Future directions are likely to leverage advancements in computational chemistry, molecular biology, and drug discovery.
Advanced Computational Modeling: Building upon current QM and MD simulations, future research will likely focus on developing more accurate in silico models for predicting ligand-receptor interactions and receptor activation mechanisms. Understanding the quantum mechanical nuances of binding, such as the Ubbelohde effect observed with deuteration, can guide the design of novel agonists and antagonists with improved selectivity and efficacy. nih.govresearchgate.net
Deuterated Drug Development: The insights gained from deuteration studies on this compound and other histamine receptor ligands suggest a promising avenue for developing "heavy drugs." By selectively replacing hydrogen with deuterium, it may be possible to create more metabolically stable compounds with altered pharmacokinetic profiles, potentially leading to improved therapeutic outcomes. nih.govplos.org
Development of Novel Probes: The synthesis of functionalized this compound derivatives, such as fluorescently labeled or photoactivatable probes, will enable more sophisticated studies of receptor localization, dynamics, and signaling in real-time within living cells. mdpi.com These tools are crucial for high-throughput screening and for dissecting the spatiotemporal aspects of histaminergic signaling.
Systems Pharmacology: Integrating this compound into systems biology models will allow for a deeper understanding of its role within complex cellular networks. This approach can reveal how histamine signaling, modulated by specific agonists, influences broader physiological processes like metabolic remodeling or immune responses, particularly in disease contexts such as cancer. nih.govmdpi.com
Targeting Unexplored Receptor Functions: While H1 and H2 receptors have well-established roles, the functions of H3 and H4 receptors are still being actively investigated. This compound can be used to probe these less understood receptor subtypes, potentially uncovering novel signaling cascades or physiological roles that could represent new therapeutic targets for conditions ranging from neurological disorders to inflammatory diseases. mdpi.comguidetopharmacology.orgphysiology.org
Table 4: Future Research Directions in Histamine Receptor Pharmacology
| Research Area | Application of this compound (as tool) | Potential Impact |
| Advanced Computational Modeling | Refining QM/MD models of receptor-ligand interactions, predicting binding affinities, understanding activation. | Guiding the rational design of novel, selective agonists and antagonists with improved pharmacological profiles. |
| Deuterated Drug Development | Studying isotope effects on binding and pharmacokinetics of this compound and its analogs. | Designing metabolically stable drugs with optimized half-lives and potentially reduced side effects. |
| Development of Novel Probes | Synthesizing functionalized derivatives (e.g., fluorescent, photoactivatable, radiolabeled). | Enabling live-cell imaging, temporal control of signaling, and advanced binding assays for detailed mechanistic and screening studies. |
| Systems Pharmacology | Integrating this compound's receptor interactions into comprehensive cellular/tissue models. | Understanding complex histaminergic network effects in disease states, leading to insights for personalized medicine and network-based therapies. |
| Targeting Unexplored Functions | Investigating its role in cell growth, differentiation, or novel signaling cascades associated with histamine receptors. | Identifying new therapeutic targets and understanding the broader physiological impact of histamine beyond its classical roles. |
Compound List:
this compound
Histamine
4-Methylhistamine (also referred to as 5-methylhistamine)
Cimetidine
Famotidine
2-phenylhistamine
2-[3-(trifluoromethyl)phenyl]histamine
Nα-methylhistaprodifen
Histaprodifen
Suprahistaprodifen
2-(2-thiazolyl)ethanamine
2-(3-bromophenyl)histamine
Dimaprit
Amthamine
Tiotidine
Ranitidine
Nα-methylhistamine
(R)-α-methylhistamine
Imetit
Thioperamide
Clobentropit
Iodophenpropit
Iodoproxyfan
VUF 8430
Agmatine
2-pyridylethylamine
Chlorpheniramine
Triprolidine
Doxepin
[³H]mepyramine
[³H]doxepin
[¹²⁵I]iodobolpyramine
[¹²⁵I]iodoazidophenpyramine
[³H]cimetidine
[³H]tiotidine
[¹²⁵I]iodoaminopotentidine
[¹²⁵I]iodoazidopotentidine
S-[³H]methylthioperamide
[¹²⁵I]iodophenpropit
[¹²⁵I]iodoproxyfan
BODIPY-caged immepip
BODIPY-caged 4-methylhistamine
JNJ7777120
Pitolisant
Adriforant
SENS-111 (Seliforant)
Q & A
Q. How can researchers experimentally distinguish H1- vs. H2-receptor activation by 2-methylhistamine?
To determine receptor specificity, use selective pharmacological antagonists in parallel with functional assays. For example:
- H1-receptor antagonism : Pre-treat tissues with pyrilamine (10 µg/mL·min⁻¹), which blocks H1-mediated responses. In guinea pig lung models, this abolishes this compound-induced thromboxane A2 (TXA2) generation .
- H2-receptor antagonism : Use cimetidine (5 µg/mL·min⁻¹) to block H2-receptors. This compound retains its TXA2-generating activity under H2-blockade, confirming H1-selectivity in certain contexts .
- Control agonists : Compare responses to 4-methylhistamine (H2-selective) and dimaprit (H2-specific). Lack of TXA2 release with these agonists further validates H1-specificity of this compound .
Q. What are the standard methodological considerations for dosing this compound in in vitro studies?
Dose optimization should account for tissue-specific sensitivity:
- EC50 values : In guinea pig hippocampus, the EC50 for this compound is 18 ± 1 µM, whereas in cerebral cortex, it rises to 75 ± 15 µM due to weaker receptor coupling .
- Bioassay validation : Use cascading bioassays (e.g., rabbit aortic strips for TXA2 detection) with delay coils (120 s) to account for TXA2 degradation (half-life = 32.5 s at 37°C) .
- Dose-response curves : Include histamine (1 µg) as a positive control and normalize responses to its maximum effect (e.g., TXA2 production in sensitized lungs increases by 150% with histamine vs. This compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in thromboxane A2 generation across different experimental models?
Conflicting data (e.g., TXA2 release in normal vs. sensitized lungs ) require systematic validation:
- Model stratification : Compare normal and sensitized guinea pig lungs. Sensitized tissues show amplified TXA2 release (150% increase) but only histamine’s effect is statistically significant (P < 0.05) .
- Antagonist co-administration : Test whether inflammation modulators (e.g., indomethacin) or receptor cross-talk alter this compound’s efficacy.
- Quantitative assays : Replace bioassays with radioimmunoassays or LC-MS for direct TXA2 quantification, reducing variability from indirect measurements .
Q. What experimental designs are recommended to study this compound’s role in chemokine synthesis?
To investigate H1-receptor-mediated chemokine modulation (e.g., RANTES, MIP-1α):
-
Cell models : Use peripheral blood mononuclear cells (PBMCs) from ≥5 donors to account for inter-individual variability. Stimulate with this compound (10⁻⁵ M) for 48 hours .
-
Multiplex assays : Quantify chemokines via Luminex xMAP technology. Example results:
Chemokine Baseline (pg/mL) Post-2-Methylhistamine (pg/mL) Fold Increase RANTES 140.8 ± 45.6 356.4 ± 130.6 2.5× Eotaxin 6.8 ± 0.73 11.8 ± 0.75 1.7× -
Controls : Include H3-receptor antagonists (e.g., ciproxifan) to rule out cross-receptor effects .
Q. How does deuteration impact this compound’s binding affinity, and what techniques validate these changes?
Deuteration alters binding kinetics due to isotopic effects:
- Radioligand binding : Use ³H-tiotidine in astrocytes. Deuteration decreases this compound’s pIC50 from 8.38 ± 0.13 (control) to 6.85 ± 0.16 (D₂O), indicating reduced H2-receptor affinity .
- Homology modeling : Compare receptor-ligand interactions in deuterated vs. non-deuterated conditions to identify structural perturbations .
- Statistical rigor : Apply ANOVA (p < 0.0001) to confirm significance, as seen in deuterated binding assays .
Methodological Best Practices
Q. How can researchers ensure reproducibility when using this compound in receptor studies?
- Compound characterization : Report purity (≥95%), supplier (e.g., SKF), and storage conditions (e.g., -20°C in anhydrous form) .
- Detailed protocols : Follow Beilstein Journal guidelines: describe agonist/antagonist perfusion rates (e.g., 5 µg/mL·min⁻¹ for cimetidine) and validate results with dual methods (e.g., bioassay + radioimmunoassay) .
- Data transparency : Publish raw data (e.g., EC50 curves, statistical tests like Duncan’s analysis ) in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
